

# Conglobatin C1: A Technical Guide to its Potential as an Hsp90 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Conglobatin C1 |           |
| Cat. No.:            | B10822035      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation and survival. Consequently, Hsp90 has emerged as a promising target for anticancer drug development. **Conglobatin C1**, a macrolide dilactone, has been identified as a potential Hsp90 inhibitor. This technical guide provides a comprehensive overview of **Conglobatin C1**, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. The information presented herein is intended to facilitate further research and development of **Conglobatin C1** and related compounds as potential therapeutic agents.

## Introduction

The 90-kilodalton heat shock protein (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by assisting in the folding, stabilization, and activation of a wide array of "client" proteins.[1][2] These clients include numerous proteins involved in signal transduction, cell cycle regulation, and apoptosis, such as HER2, Akt, Raf-1, and CDK4.[2] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of oncoproteins that drive tumor growth and survival.[3] This reliance makes Hsp90 an attractive target for cancer therapy.



Conglobatins are a class of macrolide dilactones isolated from Streptomyces conglobatus.[4][5] Conglobatin A (also known as FW-04-806) has been identified as an Hsp90 inhibitor that uniquely disrupts the interaction between Hsp90 and its co-chaperone Cdc37, without affecting the ATPase activity of Hsp90.[2][4] **Conglobatin C1** is a derivative of Conglobatin A and is suggested to share a similar mechanism of action, interfering with the Hsp90/Cdc37 protein-protein interface.[6] This guide focuses on the available data for **Conglobatin C1** and provides the necessary technical information to investigate its potential as an Hsp90 inhibitor.

## **Quantitative Data**

The following tables summarize the available quantitative data for **Conglobatin C1** and its related analogue, Conglobatin.

Table 1: Cytotoxicity of Conglobatin C1

| Compound       | Cell Line               | Assay Type   | IC50       | Source |
|----------------|-------------------------|--------------|------------|--------|
| Conglobatin C1 | NS-1 (mouse<br>myeloma) | Cytotoxicity | 1.05 μg/mL | [7][8] |

Table 2: Anti-proliferative Activity of Conglobatin (FW-04-806/Conglobatin A)



| Cell Line | Cancer Type                              | IC50 (μM) | Exposure Time | Source |
|-----------|------------------------------------------|-----------|---------------|--------|
| SKBR3     | Breast Cancer                            | 12.11     | 48 h          | [4]    |
| MCF-7     | Breast Cancer                            | 39.44     | 48 h          | [4]    |
| EC109     | Esophageal<br>Squamous Cell<br>Carcinoma | 16.43     | Not Specified | [4]    |
| KYSE70    | Esophageal<br>Squamous Cell<br>Carcinoma | 15.89     | Not Specified | [4]    |
| KYSE450   | Esophageal<br>Squamous Cell<br>Carcinoma | 10.94     | Not Specified | [4]    |
| KYSE150   | Esophageal<br>Squamous Cell<br>Carcinoma | 10.50     | Not Specified | [4]    |
| KYSE180   | Esophageal<br>Squamous Cell<br>Carcinoma | 10.28     | Not Specified | [4]    |
| KYSE510   | Esophageal<br>Squamous Cell<br>Carcinoma | 9.31      | Not Specified | [4]    |

Note: Direct Hsp90 inhibitory IC50 or Ki values for **Conglobatin C1** are not currently available in the public domain and represent a key area for future investigation.

## **Mechanism of Action**

**Conglobatin C1** is believed to function as an Hsp90 inhibitor by disrupting the crucial interaction between Hsp90 and its co-chaperone, Cdc37.[6] This mechanism is distinct from many other Hsp90 inhibitors that competitively bind to the N-terminal ATP-binding pocket.[2][4] By interfering with the Hsp90-Cdc37 complex formation, **Conglobatin C1** prevents the proper folding and maturation of a subset of Hsp90 client proteins, particularly protein kinases.[3] This







leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2][4]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Conglobatin | C28H38N2O6 | CID 74764116 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Elaiophylin Is a Potent Hsp90/ Cdc37 Protein Interface Inhibitor with K-Ras Nanocluster Selectivity PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conglobatin C1 | Endogenous Metabolite | MedChemExpress [medchemexpress.eu]
- 8. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Conglobatin C1: A Technical Guide to its Potential as an Hsp90 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822035#conglobatin-c1-as-a-potential-hsp90-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com